CB2 Receptor Antagonist Functional Profile Determined by C7-Substitution
In a systematic SAR study of quinoline-2,4-diones, C7-substituted analogs consistently function as antagonists of the cannabinoid type 2 receptor (CB2R), while C5- or C8-substituted compounds act as agonists [1]. Although direct quantitative data for 7-chloro-3-phenyl-1H-quinoline-2,4-dione is not publicly available, the class-level inference from C7-substituted analogs predicts antagonist behavior. For comparison, the C5-substituted agonist analog (compound 21) exhibits an EC50 of 12 nM for CB2R activation [1]. This functional dichotomy directly impacts experimental design for inflammatory disease models.
| Evidence Dimension | CB2R functional activity (agonist vs. antagonist) |
|---|---|
| Target Compound Data | Predicted antagonist (C7-substitution pattern) |
| Comparator Or Baseline | C5-substituted analog (agonist): EC50 = 12 nM |
| Quantified Difference | Functional class shift from agonist to antagonist |
| Conditions | In vitro CB2R functional assays (cAMP accumulation) |
Why This Matters
For CB2R-targeted research, selecting C7-substituted compounds is essential to achieve antagonism rather than agonism, preventing misinterpretation of downstream inflammatory signaling pathways.
- [1] Han, S.; Zhang, F.-F.; et al. Development of Quinoline-2,4(1H,3H)-diones as Potent and Selective Ligands of the Cannabinoid Type 2 Receptor. J. Med. Chem. 2015, 58 (14), 5556-5572. View Source
